![molecular formula C9H15NO4S B2505150 1-(2,2-二氧化-2-噻-5-氮杂双环[2.2.1]庚烷-5-基)-3-甲氧基丙烷-1-酮 CAS No. 2034292-77-6](/img/structure/B2505150.png)

1-(2,2-二氧化-2-噻-5-氮杂双环[2.2.1]庚烷-5-基)-3-甲氧基丙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

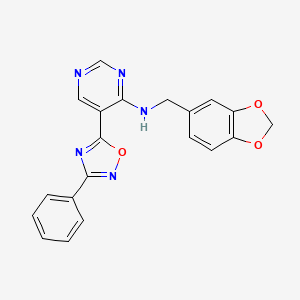

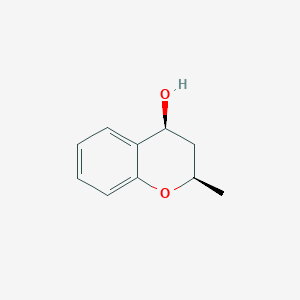

The compound 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one is a chemical that likely features a bicyclic structure with a sulfur atom and two oxygen atoms incorporated into the ring system. This structure is indicative of a modified azabicycloheptane, which is a class of compounds known for their potential in medicinal chemistry due to their complex ring systems and functional group versatility.

Synthesis Analysis

The synthesis of related azabicycloheptane derivatives has been explored in various studies. For instance, the synthesis of novel epibatidine analogues through the use of 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates has been reported . The synthesis involves nucleophilic substitution facilitated by neighboring group participation, which could be relevant for the synthesis of the compound . Additionally, the synthesis of cyclopentyl carbocyclic nucleosides using 5,6-epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one as an intermediate suggests the versatility of azabicycloheptane derivatives in synthetic chemistry . Moreover, the efficient synthesis of N-BOC-exo-2-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane, an intermediate for epibatidine and its analogs, indicates the potential for creating a variety of functionalized compounds .

Molecular Structure Analysis

The molecular structure of azabicycloheptane derivatives is characterized by a seven-membered ring fused to a five-membered ring, often containing nitrogen and other heteroatoms. The presence of these heteroatoms can significantly influence the chemical reactivity and stereochemistry of the molecule. For example, the stereocontrolled synthesis of 5-anti-hydroxy-3-exo-methoxycarbonyl-2-azabicyclo[2.1.1]hexanes from pyridine demonstrates the importance of stereochemistry in the synthesis of such compounds .

Chemical Reactions Analysis

Azabicycloheptane derivatives can undergo a variety of chemical reactions. The neighboring group participation in azabicycloheptanes allows for nucleophilic substitution reactions at different positions on the ring system . The reactivity of these compounds can be further manipulated through the introduction of various functional groups, as seen in the synthesis of isoepiboxidine . The hydrolytic reactivity of dioxabicycloheptanes also highlights the susceptibility of these compounds to acid-catalyzed conditions, which could be relevant for the hydrolysis of ester or acetal groups in the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloheptane derivatives are influenced by their molecular structure. The bicyclic ring system can impart rigidity to the molecule, affecting its conformational stability and reactivity. The introduction of oxygen and sulfur atoms can also affect the compound's polarity, solubility, and potential for hydrogen bonding. The polymerization behavior of dioxabicycloheptanes, for example, demonstrates the ability of these compounds to form polymers under certain conditions, which could be indicative of the reactivity of related compounds .

科学研究应用

合成用多功能中间体

与1-(2,2-二氧化-2-噻-5-氮杂双环[2.2.1]庚烷-5-基)-3-甲氧基丙烷-1-酮结构相关的化合物,如2-氮杂双环[2.2.1]庚-5-烯-3-酮环氧化物,已用作环戊基碳环2-脱氧、3-脱氧和ara-核糖核苷类似物的合成中的多功能中间体,展示了它们在开发具有治疗应用的核苷类似物方面的潜力 (Dominguez & Cullis, 1999)。

新合成途径

研究还重点介绍了由顺式-3-苄氧基-4-(2-甲磺酰氧基乙基)氮杂乙烷-2-酮合成顺式-2-氧杂-6-氮杂双环[3.2.0]庚烷-7-酮,表明相关双环化合物在产生用于制备双环β-内酰胺及其衍生物的新合成途径中所扮演的角色,这在药物设计和开发中具有重要意义 (Mollet, D’hooghe, & Kimpe, 2012)。

药学和生物学应用

阿莫西林席夫碱衍生物的合成和表征及其对各种病原体的抗菌活性评估突出了结构相关化合物的药学应用。这些研究表明了开发新型抗生素和了解抗菌机制的潜力 (Al-Masoudi, Mohammad, & Hama, 2015)。

对细菌酶的抑制作用

与查询化合物结构相关的 CP-45,899 等化合物已被确定为细菌青霉素酶和头孢菌素酶的不可逆抑制剂,从而扩大了β-内酰胺的抗菌谱。这项研究强调了此类化合物在对抗耐药菌株和提高现有抗生素疗效方面的重要性 (English et al., 1978)。

化学发光特性

双环二噁戊烷(如1-(羟基芳基)-2-氮杂-6,7-二氧双环[3.2.0]庚烷)及其化学发光分解的研究展示了类似化合物在开发化学发光探针或材料方面的潜在应用。这项研究可能促进分析化学、生物成像和诊断方法的发展 (Watanabe et al., 2012)。

属性

IUPAC Name |

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-14-3-2-9(11)10-5-8-4-7(10)6-15(8,12)13/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCIKILSYFWENJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)N1CC2CC1CS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2505067.png)

![[5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1-methyl-1H-pyrrol-3-yl](phenyl)methanone](/img/structure/B2505069.png)

![N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2505070.png)

![4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2505075.png)

![3-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2505081.png)

![tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate](/img/structure/B2505082.png)

![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2505090.png)